Ptcdi-C8

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O4/c1-3-5-7-9-11-13-23-41-37(43)29-19-15-25-27-17-21-31-36-32(40(46)42(39(31)45)24-14-12-10-8-6-4-2)22-18-28(34(27)36)26-16-20-30(38(41)44)35(29)33(25)26/h15-22H,3-14,23-24H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGMQDNQVFJKTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

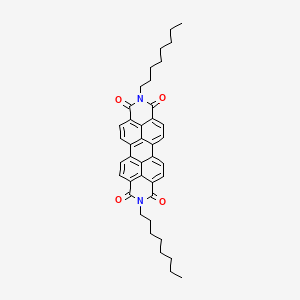

CCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCCCCCCC)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443916 |

Source

|

| Record name | PTCDI-C8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78151-58-3 |

Source

|

| Record name | PTCDI-C8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78151-58-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Photophysical Profile of Ptcdi-C8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N′-dioctyl-3,4,9,10-perylenedicarboximide (Ptcdi-C8) is a prominent n-type organic semiconductor widely utilized in a variety of optoelectronic applications, including organic solar cells and thin-film transistors.[1] Its robust thermal and photochemical stability, coupled with its distinct photophysical properties, make it a subject of intense research. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailing its absorption and emission behavior, and the experimental protocols employed for their characterization.

Core Photophysical Parameters

The photophysical properties of this compound are characterized by strong absorption in the visible region and distinct fluorescence emission. These properties are intrinsic to the perylene (B46583) diimide core, with the octyl side chains primarily influencing solubility and molecular packing.

Data Summary

The key photophysical data for this compound are summarized in the table below. It is important to note that while absorption and emission maxima are well-documented, specific values for fluorescence quantum yield and lifetime for this compound are not consistently reported in the literature. Perylene diimides as a class, however, are known for their high fluorescence quantum yields, often approaching unity in solution.[2]

| Photophysical Parameter | Value | Solvent/Condition |

| Absorption Maxima (λmax) | 526 nm | Chloroform |

| 524 nm, 490 nm, 460 nm (vibronic transitions) | PMMA matrix | |

| Emission Maximum (λem) | ≤533 nm | Chloroform |

| Fluorescence Quantum Yield (Φf) | Not consistently reported for this compound. Generally high for PDI derivatives. | - |

| Fluorescence Lifetime (τf) | Not consistently reported for this compound. | - |

Experimental Protocols

The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorption (λmax) of this compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a known mass of the compound in a suitable solvent (e.g., chloroform, toluene) to a specific concentration (typically in the micromolar range). A series of dilutions are then made to obtain solutions of varying concentrations.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used for the measurements.

-

Measurement:

-

A cuvette containing the pure solvent is used as a reference.

-

The absorbance of each diluted solution is measured over a specific wavelength range (e.g., 300-800 nm).

-

The absorbance values should ideally be kept below 0.1 to avoid inner filter effects.

-

-

Data Analysis: The absorption spectrum is a plot of absorbance versus wavelength. The wavelength at which the highest absorbance is recorded is the λmax. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λem).

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in a suitable solvent, similar to the UV-Vis measurements. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to minimize inner-filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is used.

-

Measurement:

-

The sample is excited at a wavelength where it absorbs strongly, typically at or near its λmax.

-

The emission is scanned over a wavelength range longer than the excitation wavelength.

-

A blank spectrum of the solvent is also recorded and subtracted from the sample spectrum to correct for background signals.

-

-

Data Analysis: The fluorescence spectrum is a plot of fluorescence intensity versus emission wavelength. The wavelength corresponding to the peak intensity is the λem.

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield in the same solvent and with absorption and emission in a similar spectral region is chosen (e.g., Rhodamine 6G in ethanol, Φf = 0.95).

-

Sample and Standard Preparation: A series of solutions of both the this compound sample and the standard are prepared with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.

-

Measurement:

-

The absorption and fluorescence spectra of all solutions are recorded. The excitation wavelength and all instrument settings must be identical for the sample and the standard.

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

-

-

Data Analysis: A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard. The slope of each line is determined. The quantum yield of the sample (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,std * (msample / mstd) * (η2sample / η2std)

where Φf,std is the quantum yield of the standard, m is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single Photon Counting - TCSPC)

Objective: To measure the fluorescence lifetime (τf) of the excited state.

Methodology:

-

Instrumentation: A TCSPC system is used, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Measurement:

-

The sample is excited with short pulses of light.

-

The time delay between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation events.

-

An instrument response function (IRF) is also measured by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile. This decay curve is then deconvoluted with the IRF and fitted to an exponential decay function (or a sum of exponentials) to extract the fluorescence lifetime (τf).

Visualizing Photophysical Processes

The following diagram illustrates the fundamental photophysical processes that a molecule like this compound undergoes upon absorption of light. This is commonly known as a Jablonski diagram.

Caption: A Jablonski diagram illustrating the electronic transitions and decay pathways of a molecule.

References

An In-depth Technical Guide to the Synthesis and Purification of N,N'-dioctyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N,N'-dioctyl-3,4,9,10-perylenetetracarboxylic diimide (PTCDI-C8), a prominent n-type organic semiconductor. The methodologies detailed herein are compiled from established chemical literature, offering both traditional and modern approaches to obtaining high-purity this compound for research and development applications.

Synthesis of this compound

The synthesis of symmetrical N,N'-dialkyl perylene (B46583) diimides, such as this compound, is most commonly achieved through the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with a primary amine, in this case, octylamine (B49996).[1] Two primary methods are prevalent in the literature: the traditional high-temperature Langhals method and more recent, milder room-temperature protocols.

Traditional High-Temperature Synthesis (Langhals Method)

This method is a long-established and reliable protocol for synthesizing a wide range of perylene diimides (PDIs).[2] It typically involves high temperatures in a high-boiling point solvent, such as molten imidazole (B134444), often with a metal acetate (B1210297) catalyst to facilitate the imidization reaction.[3][4]

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, combine perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) (1.0 eq), octylamine (2.5-3.0 eq), zinc acetate (0.5 eq), and imidazole (20-30 eq by weight relative to PTCDA).

-

Reaction: Heat the mixture to 140-160 °C with vigorous stirring. The imidazole will melt, forming a reaction medium. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to approximately 90 °C, add ethanol (B145695) to the reaction mixture to precipitate the product and dissolve the imidazole.

-

Acidification: Pour the suspension into a larger volume of 2 M hydrochloric acid (HCl) and stir overnight. This step protonates any remaining amine and helps to remove the catalyst and imidazole.

-

Isolation: Collect the resulting red precipitate by vacuum filtration.

-

Washing: Wash the solid sequentially with water, methanol, and finally a small amount of a non-polar solvent like hexane (B92381) to remove residual impurities.

-

Drying: Dry the crude this compound product in a vacuum oven at 60-80 °C.

Mild-Condition Synthesis

Recent advancements have led to the development of synthesis protocols that avoid harsh high-temperature conditions. These methods often employ an organic base in a polar aprotic solvent at or near room temperature.[2][5]

-

Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve PTCDA (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Addition of Amine and Base: Add octylamine (2.2-2.5 eq) to the solution, followed by the addition of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) (2.5 eq).

-

Reaction: Stir the mixture at a temperature ranging from 20 °C to 60 °C for 24 hours.[2] The reaction proceeds via the formation of a perylene amic acid intermediate.[2][6]

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into water to precipitate the crude this compound. Collect the solid by vacuum filtration.

-

Washing and Drying: Wash the collected solid thoroughly with water and methanol, then dry under vacuum.

Synthesis Data Comparison

The choice of synthetic method can influence reaction time, temperature, and yield. The following table summarizes typical parameters for the described methods.

| Parameter | Traditional (Langhals) Method | Mild-Condition Method |

| Solvent | Imidazole (molten) | DMF or DMSO |

| Base/Catalyst | Zinc Acetate | DBU |

| Temperature | 140-180 °C[2] | 20-60 °C[2] |

| Reaction Time | 4-6 hours | 24 hours |

| Typical Yield | 80-95% | >90% (often quantitative conversion)[2] |

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Purification of this compound

Crude this compound, while often obtained in high yield, requires further purification to remove unreacted starting materials, by-products, and residual catalyst. The high purity required for semiconductor applications is typically achieved through column chromatography followed by recrystallization.

Column Chromatography

Column chromatography is a standard technique for purifying PDIs, separating the desired product from less polar and more polar impurities.

-

Adsorbent and Column Preparation: Prepare a slurry of silica (B1680970) gel (200-300 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and dichloromethane). Pour the slurry into a chromatography column to create a packed stationary phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane (B109758) (DCM) or chloroform. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., pure hexane or DCM). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate or acetone. The optimal eluent system should be determined beforehand by TLC, aiming for an Rf value of approximately 0.3-0.4 for the this compound.

-

Fraction Collection: Collect the eluting fractions and monitor them by TLC. The main, colored band corresponds to the this compound product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization

Recrystallization is a final purification step to obtain highly crystalline, high-purity material by leveraging the differences in solubility of the compound and impurities in a specific solvent at different temperatures.

-

Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve this compound when hot but not when cold. Chloroform, toluene, or mixtures such as hexane/chloroform are often effective for PDIs.

-

Dissolution: Place the this compound from the chromatography step into an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in a refrigerator or ice bath to maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the pure, crystalline this compound under vacuum.

Purification Data

The effectiveness of purification is determined by the final purity of the material, often assessed by techniques like NMR spectroscopy, HPLC, or elemental analysis.

| Purification Step | Typical Adsorbent/Solvent | Expected Purity |

| Column Chromatography | Silica Gel / DCM:Hexane gradient | >98% |

| Recrystallization | Chloroform or Toluene | >99.5% |

Purification Workflow Diagram

Caption: Workflow for the purification of crude this compound.

Conclusion

The synthesis and purification of high-purity this compound are critical for its successful application in organic electronics and other advanced fields. While the traditional Langhals method remains a robust synthetic route, milder, room-temperature methods offer a more energy-efficient and potentially more functional-group-tolerant alternative. A multi-step purification process involving both column chromatography and recrystallization is essential to achieve the high purity standards required for device fabrication and fundamental research. The protocols and data presented in this guide provide a solid foundation for researchers to produce high-quality this compound.

References

- 1. scispace.com [scispace.com]

- 2. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01723C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room temperature synthesis of perylene diimides facilitated by high amic acid solubility - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Unraveling the Solid-State Architecture of Ptcdi-C8: A Technical Guide to its Crystal Structure and Molecular Packing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular packing of N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide (Ptcdi-C8), a prominent n-type organic semiconductor. A comprehensive understanding of its solid-state arrangement is crucial for optimizing its performance in various electronic applications and for its potential use in drug development. This document summarizes key crystallographic data, details the experimental protocols for its characterization, and visualizes the intricate molecular assembly.

Quantitative Crystallographic Data

The crystal structure of this compound is highly dependent on the preparation method, exhibiting distinct polymorphism between bulk single crystals and thin films. The following table summarizes the key crystallographic parameters for both forms, facilitating a direct comparison.

| Parameter | Thin-Film Structure on Al₂O₃ (11-20) | Bulk Crystal Structure |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a | 9.00 Å | 8.50 Å |

| b | 4.89 Å | 4.68 Å |

| c | 21.65 Å | 19.72 Å |

| α | 95.0° | 88.43° |

| β | 100.7° | 94.01° |

| γ | 112.8° | 97.21° |

| Volume | 851.9 ų | 767.8 ų |

| Molecular Tilt | 67° (aromatic core to surface) | Not Applicable |

Experimental Protocols

The determination of the crystal structure and molecular packing of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the literature.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the imidization of perylene-3,4,9,10-tetracarboxylic dianhydride with octylamine (B49996).

Materials:

-

Perylene-3,4,9,10-tetracarboxylic dianhydride

-

Octylamine

-

Imidazole or another suitable solvent/catalyst

Procedure:

-

A mixture of perylene-3,4,9,10-tetracarboxylic dianhydride and an excess of octylamine is heated in a high-boiling point solvent such as imidazole.

-

The reaction mixture is stirred at an elevated temperature (typically 120-180 °C) for several hours to ensure complete imidization.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of a non-solvent like ethanol (B145695) or methanol.

-

The solid product is collected by filtration, washed extensively with the non-solvent to remove unreacted starting materials and byproducts.

-

Purification is achieved through multiple rounds of recrystallization from a suitable solvent (e.g., chloroform, toluene) or by gradient sublimation under high vacuum to yield high-purity, crystalline this compound.

Thin-Film Deposition by Organic Molecular Beam Deposition (OMBD)

The highly ordered thin films of this compound are typically grown using OMBD in an ultra-high vacuum (UHV) environment.

Equipment:

-

Ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻⁹ mbar)

-

Knudsen effusion cell for this compound

-

Substrate holder with temperature control

-

Quartz crystal microbalance (QCM) for monitoring deposition rate

Procedure:

-

The Al₂O₃ (11-20) substrate is prepared by appropriate cleaning procedures (e.g., sonication in solvents, followed by in-situ annealing in UHV) to ensure an atomically clean and ordered surface.

-

The purified this compound material is loaded into a Knudsen effusion cell and outgassed at a temperature below its sublimation point to remove volatile impurities.

-

The substrate is heated to and maintained at a specific temperature (e.g., 150 °C) to control the molecular ordering during growth.

-

The this compound source is heated to its sublimation temperature, and the deposition rate is monitored and controlled using a QCM, typically at a rate of 3-6 Å/min.

-

The deposition is continued until the desired film thickness is achieved.

Crystal Structure Determination by Surface X-ray Diffraction (SXRD)

The three-dimensional molecular packing of the this compound thin films is determined using surface-sensitive X-ray diffraction, often performed at a synchrotron source.

Equipment:

-

Synchrotron X-ray source providing a high-brilliance, monochromatic X-ray beam

-

UHV-compatible diffractometer

-

Area detector (e.g., CCD or pixel array detector)

Data Collection and Analysis:

-

The this compound thin film on the substrate is mounted on the diffractometer within the UHV chamber.

-

A highly collimated and monochromatic X-ray beam is directed onto the sample at a shallow grazing incidence angle to maximize the signal from the thin film while minimizing the substrate contribution.

-

A series of diffraction patterns are collected over a wide range of incident and exit angles, as well as sample rotations (azimuthal scans).

-

The positions of the observed Bragg reflections are used to determine the unit cell parameters of the thin-film crystal structure.

-

The intensities of the Bragg reflections are integrated and used for structure solution and refinement. A structural model of the this compound molecule is placed within the determined unit cell, and its position and orientation are refined against the experimental intensities using specialized crystallographic software (e.g., SHELX, Olex2) to achieve the best fit between the calculated and observed diffraction data.

Bulk Crystal Structure Determination by Single-Crystal X-ray Diffraction

The crystal structure of bulk this compound is determined from single crystals using a standard single-crystal X-ray diffractometer.

Equipment:

-

Single-crystal X-ray diffractometer with a focused monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation)

-

Goniometer for crystal mounting and orientation

-

Area detector

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve diffraction quality.

-

The diffractometer automatically centers the crystal in the X-ray beam and collects a series of diffraction images at various crystal orientations.

-

The collected data is processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as absorption and Lorentz polarization.

-

The crystal structure is solved using direct methods or Patterson methods and subsequently refined by least-squares procedures using crystallographic software packages to determine the precise atomic positions, bond lengths, and angles.

Visualization of Molecular Packing and Experimental Workflow

Molecular Packing of this compound in Thin Films

The molecular packing in the thin-film phase is characterized by a "slipped co-facial" or "brickwork" arrangement. The planar perylene (B46583) cores exhibit significant π-π stacking, which is crucial for charge transport. The octyl side chains interdigitate and influence the intermolecular spacing.

Caption: Schematic representation of the slipped co-facial packing of this compound molecules in thin films.

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of this compound thin films involves a series of sequential steps, from material synthesis to data analysis.

Caption: Workflow for the determination of the crystal structure of this compound thin films.

A Technical Guide to the Solubility of Ptcdi-C8 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-dioctyl-3,4,9,10-perylenedicarboximide (Ptcdi-C8) is a prominent n-type organic semiconductor utilized in a variety of optoelectronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The solution-phase processing of this compound is critical for the fabrication of large-area and low-cost electronic devices. A thorough understanding of its solubility in common organic solvents is paramount for optimizing processing conditions, controlling thin-film morphology, and ultimately enhancing device performance. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative and estimated quantitative data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.

Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in peer-reviewed literature. However, based on available qualitative descriptions and data for structurally similar perylene (B46583) diimides, the following tables summarize the expected solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent | Chemical Class | Polarity | Expected Solubility |

| Chloroform (B151607) | Halogenated | Nonpolar | Soluble |

| Dichloromethane (DCM) | Halogenated | Polar aprotic | Soluble |

| Toluene | Aromatic | Nonpolar | Sparingly soluble to soluble |

| Tetrahydrofuran (THF) | Ether | Polar aprotic | Sparingly soluble |

| Dimethylformamide (DMF) | Amide | Polar aprotic | Sparingly soluble |

| Acetone | Ketone | Polar aprotic | Sparingly soluble |

| Methanol | Alcohol | Polar protic | Insoluble to sparingly soluble |

| Hexane | Alkane | Nonpolar | Insoluble |

Table 2: Estimated Quantitative Solubility of this compound at Room Temperature (25 °C)

| Solvent | Estimated Solubility (mg/mL) | Molar Concentration (mol/L) |

| Chloroform | ~10 - 200* | ~0.016 - 0.325 |

| Dichloromethane | ~5 - 50 | ~0.008 - 0.081 |

| Toluene | ~1 - 10 | ~0.002 - 0.016 |

| Tetrahydrofuran | < 5 | < 0.008 |

| Dimethylformamide | < 5 | < 0.008 |

*Note: The wide estimated range for chloroform is based on the observation that while this compound is readily soluble, it is often used in lower concentrations for spectroscopic studies to avoid aggregation. A structurally similar perylene diimide with 4-cyanophenyl substituents exhibits a high solubility of 200 mg/mL in chloroform.[1] It is important to note that these values are estimates and should be experimentally verified for specific applications.

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This method directly measures the mass of solute that can be dissolved in a specific volume of solvent to create a saturated solution.

Materials:

-

This compound powder (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound powder and place it into a vial. The excess is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached. The solution should be continuously agitated during this time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Drying: Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until all the solvent has evaporated and a constant weight of the dried this compound is achieved.

-

Calculation: Weigh the evaporation dish with the dried this compound. The solubility is calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with solute - Weight of empty dish) / Volume of supernatant extracted

UV-Vis Spectrophotometry Method

This method is suitable for compounds with a strong chromophore, like this compound, and can be a faster alternative to the gravimetric method. It relies on creating a calibration curve to relate absorbance to concentration.

Materials:

-

This compound powder (high purity)

-

Selected organic solvents (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent with a known concentration. Ensure the concentration is well below the expected saturation point to avoid aggregation.

-

Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

-

Calibration Curve Construction:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent (typically around 526 nm).

-

Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship. Determine the equation of the line (y = mx + c), where 'm' is the molar absorptivity.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent using the shake-flask method as described in the gravimetric protocol (Steps 1-4).

-

-

Measurement of Saturated Solution:

-

Carefully withdraw a small aliquot of the clear supernatant from the saturated solution.

-

Dilute this aliquot with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

Mandatory Visualization

Caption: Workflow for determining this compound solubility.

References

A Technical Guide to the Self-Assembly and Nanostructure Formation of N,N'-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8)

Abstract: N,N'-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) is a prominent n-type organic semiconductor valued for its high electron mobility, stability, and well-defined self-assembly characteristics. The ability to control the formation of its nanostructures is paramount for optimizing the performance of organic electronic and optoelectronic devices. This technical guide provides a comprehensive overview of the self-assembly mechanisms, experimental protocols for nanostructure fabrication, and key characterization techniques for this compound. It summarizes quantitative data on the morphological and electronic properties of these nanostructures and discusses the critical factors influencing their formation, serving as a vital resource for researchers and professionals in materials science and drug development.

Introduction to this compound Self-Assembly

N,N'-dioctyl-3,4,9,10-perylenedicarboximide (this compound) is a small molecule organic semiconductor belonging to the perylene (B46583) diimide (PDI) family. Its molecular structure consists of a planar, aromatic perylene core and two eight-carbon alkyl chains (C8) attached to the imide nitrogen atoms. This architecture gives rise to its valuable electronic properties and dictates its self-assembly behavior.

The primary driving force for the self-assembly of this compound is the strong, non-covalent π-π stacking interaction between the electron-deficient perylene cores of adjacent molecules[1][2][3]. This interaction promotes the formation of one-dimensional (1D) aggregates. The hydrophobic octyl side chains play a crucial, albeit complex, role; they enhance solubility in organic solvents, which is necessary for solution-based processing, and their steric interactions help modulate the intermolecular packing and alignment[1][4]. The controlled formation of crystalline nanostructures, such as nanowires, nanobelts, and thin films, is essential for achieving efficient charge transport, with electron mobilities reaching up to 2.2 cm²·V⁻¹·s⁻¹ in well-ordered structures[1][5].

Core Mechanisms of Nanostructure Formation

The formation of ordered this compound nanostructures proceeds from individual molecules (monomers) in a solution or vapor phase to ordered aggregates. The dominant interaction is the co-facial π-π stacking, which leads to the growth of 1D structures[1]. The final morphology is highly dependent on the chosen fabrication method and environmental conditions.

-

In Solution: Self-assembly is typically induced by changing the solvent environment from a "good" solvent where this compound is soluble to a "poor" solvent where it is not. This supersaturation drives the aggregation process, leading to the nucleation and growth of crystalline structures like nanobelts or nanowires[3][4].

-

On Surfaces: During vapor deposition, molecules adsorb onto a substrate. The final film morphology is determined by the interplay between molecule-substrate and molecule-molecule interactions. On inert substrates like GaN(0001), this compound molecules tend to arrange in a "stand-up" orientation, driven by π-π stacking, to form rows and layers[2][6]. On more reactive surfaces like Si(100), strong molecule-substrate interactions can disrupt self-organization[7].

Experimental Protocols for Nanostructure Fabrication

Solution-Based Methods

Solution-based techniques offer a convenient and scalable approach for producing 1D nanostructures.

Protocol 1: Interfacial Self-Assembly This method relies on the slow diffusion of a poor solvent into a good solvent, inducing crystallization at the liquid-liquid interface.

-

Preparation: Prepare a concentrated solution of this compound in a "good" solvent like chloroform (B151607) (e.g., ~1.5 mg/mL)[8].

-

Layering: Carefully layer a "poor" solvent, such as methanol, on top of the this compound solution in a vial. The volume ratio is typically high (e.g., 10:1 poor to good solvent)[4][8].

-

Incubation: Allow the system to stand undisturbed. Nanowires or nanobelts will form at the interface over a period of minutes to hours as the solvents slowly mix[4][8].

-

Collection: The resulting nanostructures can be collected by pipetting the suspension onto a substrate for characterization.

Protocol 2: Solvent-Vapor Annealing This technique uses solvent vapor to recrystallize an amorphous thin film into an ordered structure.

-

Film Deposition: Spin-coat a concentrated this compound solution (e.g., 0.3-0.5 mM in chloroform) onto a desired substrate to form a thin film[4].

-

Annealing: Place the substrate in a sealed chamber containing a reservoir of a specific solvent (e.g., trifluoroacetic acid vapor)[9].

-

Incubation: Allow the film to anneal in the saturated solvent vapor environment for an extended period (e.g., 12 hours)[4][9]. The solvent vapor plasticizes the film, allowing molecules to rearrange into crystalline nanowires.

Vapor Deposition Methods

Vapor-phase deposition under vacuum is used to grow high-purity, well-ordered thin films directly on a substrate.

Protocol 3: Organic Molecular Beam Deposition (OMBD) This technique involves the thermal evaporation of this compound onto a substrate in an ultra-high vacuum (UHV) environment.

-

Substrate Preparation: Prepare a clean substrate (e.g., GaN(0001), Si(100)) and mount it in a UHV chamber. The substrate may be annealed in-situ to remove contaminants[2][7].

-

Deposition: Heat high-purity this compound powder in an effusion cell. The sublimated molecules travel in a beam and deposit onto the substrate. The substrate temperature and deposition rate are critical parameters that control film morphology[2][6].

-

Growth: Molecules self-organize on the surface. For thin films on GaN, growth proceeds via the formation of 2D islands that coalesce and then grow in a 3D (Volmer-Weber) mode[2][6].

-

In-situ Analysis: The growth process and resulting film can be characterized in-situ using techniques like LEED or STM, or ex-situ after removal from the chamber[2].

Quantitative Data on this compound Nanostructures

The properties of this compound assemblies are highly dependent on the fabrication method. The following tables summarize key quantitative parameters reported in the literature.

Table 1: Morphological and Structural Parameters of this compound Nanostructures

| Nanostructure Type | Fabrication Method | Dimensions | Crystal Unit Cell Parameters | Citation(s) |

| Nanobelts/Nanowires | Interfacial Self-Assembly | Width: 81 - 118 nm (avg) | a=4.68 Å, b=8.50 Å, c=19.72 Å, α=85.99°, β=91.57°, γ=82.79° (P1 space group) | [8] |

| Nanoribbons | Solution Self-Assembly | Length: Several micrometers; Width: 100-200 nm | - | [10] |

| Vertical Nanorods | Methanol treatment of film | Diameter: ~70 nm; Spacing: ~120 nm | - | [11] |

| Thin Film (Monolayer) | Vapor Deposition on GaN | Height: 1.5 - 2.0 nm | - | [2][6] |

| Thin Film (Multilayer) | Vapor Deposition on SiO₂ | Step Height: ~1.54 nm | Corresponds to c-axis length | [12][13] |

| Nanowire Bundles | Solution Processing | Diameter: 250 ± 130 nm to 890 ± 240 nm | - | [14] |

Table 2: Electronic and Optical Properties of this compound Assemblies

| Property | Measurement Condition | Value(s) | Citation(s) |

| Electron Mobility (μ) | OFET (Solution-processed wires) | Up to 2.2 cm²/Vs (avg. 1.5 cm²/Vs) | [5] |

| OFET (Interfacial self-assembly) | 7.2 ± 7.0 × 10⁻³ cm²/Vs (highest 0.027 cm²/Vs) | [8] | |

| HOMO Level | UPS on p-GaN (3.2 nm film) | 1.9 eV below EF | [2] |

| UPS on n-GaN (3.2 nm film) | 2.2 eV below EF | [2] | |

| UPS on Si(100) | Drops from 1.8 eV to 2.0 eV below EF with thickness | [7] | |

| UV-Vis Absorption Peaks | In Chloroform (monomer) | 460, 492, 528 nm | [8] |

| Nanowire aggregate | Emergence of a new band at ~580 nm | [8] | |

| Nanostructure film | Red-shifted peaks at 461, 490, 529, 582 nm | [10] | |

| Photoresponsivity (R) | Vertical Phototransistor | ~2 x 10⁵ A/W at 570 nm | [15] |

| Work Function (Φ) | Amorphous film on Si(100) | 3.3 eV | [7] |

Conclusion

The self-assembly of this compound into well-defined nanostructures is a cornerstone for its application in high-performance organic electronics. This guide has detailed the fundamental mechanisms driven by π-π stacking and outlined robust experimental protocols for fabricating various morphologies, including nanowires, nanobelts, and crystalline thin films, through both solution-based and vapor deposition techniques. The quantitative data presented in the tables highlight the strong correlation between fabrication method, structural parameters, and the resulting electronic properties, such as high electron mobility. Understanding the influence of solvents, substrates, and temperature is critical for achieving precise control over the self-assembly process. The methodologies and data compiled herein provide a solid foundation for researchers aiming to harness the potential of this compound for next-generation electronic and optoelectronic devices.

References

- 1. politesi.polimi.it [politesi.polimi.it]

- 2. mdpi.com [mdpi.com]

- 3. my.eng.utah.edu [my.eng.utah.edu]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Interactions between this compound and Si(100) Surface [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8): Applications in Organic Electronics

For Researchers, Scientists, and Electronics Engineers

N,N′-dioctyl-3,4,9,10-perylenedicarboximide (PTCDI-C8) is a prominent n-type organic semiconductor renowned for its high electron mobility and stability, making it a material of significant interest in the field of organic electronics.[1] Its molecular structure, consisting of a planar perylene (B46583) core with two octyl side chains, facilitates self-assembly into well-ordered structures crucial for efficient charge transport.[2] This guide provides a comprehensive overview of the applications of this compound, focusing on its use in organic field-effect transistors (OFETs), solar cells, and photodetectors. We will delve into the quantitative electronic and optical properties, detailed experimental protocols for thin-film fabrication and characterization, and visualize key experimental workflows and physical phenomena.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, offering a comparative view of its electronic and optical properties as reported in various studies.

Table 1: Electronic Properties of this compound

| Property | Value | Substrate/Conditions | Source |

| Electron Mobility | ~1.7 cm²/Vs | Organic thin-film transistor | [1] |

| Electron Mobility (High) | 2.2 cm²/Vs | Solution-processed, directional solvent vapor annealing | [3] |

| Electron Mobility (Average) | 1.5 cm²/Vs | Solution-processed, directional solvent vapor annealing | [3] |

| HOMO Level (on p-GaN) | 1.9 eV below EF | 3.2 nm thick film | [1] |

| HOMO Level (on n-GaN) | 2.2 eV below EF | 3.2 nm thick film | [1] |

| HOMO Level (on Si(100)) | 1.8 eV to 2.0 eV below EF | Film growth progression | [4][5] |

| Work Function (on p-GaN) | 4.2 eV | 5.5 nm thick film | [1] |

| Work Function (on n-GaN) | 4.2 eV | 1.8 nm thick film | [1] |

| Work Function (on Si(100)) | 3.3 eV | Amorphous film | [5] |

| Surface Band Bending (n-type GaN) | 0.2 eV | Bare substrate | [1] |

| Surface Band Bending (p-type GaN) | 1.6 eV | Bare substrate | [1] |

Table 2: Optical Properties of this compound

| Property | Value | Conditions | Source |

| Absorption Band Peaks | 2.292, 2.451, 2.616, 3.212, 3.851, 4.477, 4.733 eV | In solution | [6][7] |

| External Quantum Efficiency (EQE) | ~60% | Pentacene/PTCDI-C8 heterojunction solar cell | [6] |

| Power Conversion Efficiency | ~1.2% | Pentacene/PTCDI-C8 heterojunction solar cell, AM 1.5 illumination | [6] |

| Optical Band Gap | ~2.2 eV | Thin film | [8] |

| Photoresponsivity (570 nm) | 2 x 10⁵ A W⁻¹ | Vertical phototransistor | [8] |

| Photoresponsivity (940 nm) | 1 x 10² A W⁻¹ | Vertical phototransistor | [8] |

| Photoresponse Time | ~10 ms | Vertical phototransistor | [8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments involving this compound.

1. Thin-Film Deposition by Physical Vapor Deposition (PVD)

This protocol is widely used for creating high-purity, uniform thin films of this compound for electronic device fabrication and fundamental studies.

-

Substrate Preparation: Substrates, such as GaN(0001) or Si(100), are cleaned and prepared to ensure an atomically clean and well-defined surface. For Si(100), this often involves a series of chemical cleaning steps followed by in-situ heating in an ultra-high vacuum (UHV) chamber to achieve a (2x1) reconstruction.[5]

-

Deposition Process:

-

This compound powder (typically 98% purity) is placed in a quartz crucible, which acts as the evaporator.[1]

-

The substrate is mounted in a UHV chamber with a base pressure of approximately 10⁻¹⁰ Torr.[1]

-

The crucible is heated to around 300 °C to sublimate the this compound molecules.[1]

-

The deposition rate is controlled and monitored, typically not exceeding 0.6 nm/min, using a quartz crystal resonator.[1][5]

-

The substrate is maintained at room temperature during deposition.[1][5]

-

-

Thickness Control: The average thickness of the deposited film is controlled by monitoring the attenuation of a substrate-specific photoelectron line (e.g., Ga 3d) in X-ray Photoelectron Spectroscopy (XPS), assuming a mean free path of electrons in the this compound layer.[1]

2. Characterization of Electronic Properties using Photoelectron Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful techniques to probe the chemical composition, electronic states, and energy level alignment at the interface between this compound and a substrate.

-

XPS Measurements:

-

An X-ray source (e.g., Mg Kα at 1253.6 eV or Al Kα) irradiates the sample.[5]

-

The kinetic energy of the emitted core-level photoelectrons is analyzed to determine their binding energy.

-

This provides information on the elemental composition and chemical bonding at the surface. For instance, XPS can reveal interactions between the oxygen atoms of this compound's carboxylic groups and Si dangling bonds on a Si(100) surface.[5]

-

-

UPS Measurements:

-

A UV source (e.g., He I line at 21.2 eV) is used to excite valence band electrons.[5]

-

Analysis of the emitted photoelectrons allows for the determination of the work function and the position of the Highest Occupied Molecular Orbital (HOMO) relative to the Fermi level.[1]

-

The evolution of the UPS spectra with increasing film thickness reveals changes in the energy level alignment at the interface.[5]

-

3. Fabrication of Solution-Processed Organic Field-Effect Transistors (OFETs)

Solution-based processing offers a scalable and cost-effective method for fabricating this compound devices.

-

Surface Treatment and Deposition:

-

A substrate (e.g., SiO₂/Si) is treated to create defined regions for crystal growth.

-

A solution of this compound is deposited onto the substrate.

-

-

Crystal Growth and Annealing:

-

Device Finalization:

-

Source and drain electrodes are deposited on top of the this compound crystalline wires to complete the OFET structure.

-

Visualizations: Workflows and Physical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and physical models related to this compound research.

Caption: Workflow for this compound thin-film deposition and in-situ characterization.

Caption: Energy level alignment at the this compound/Si(100) interface.

This guide provides a foundational understanding of this compound for professionals in organic electronics research and development. The provided data and protocols serve as a valuable resource for designing and conducting experiments, while the diagrams offer a clear visualization of key processes and concepts. The continued exploration of this compound and similar organic semiconductors holds significant promise for the advancement of flexible, low-cost, and high-performance electronic devices.

References

Unveiling the Core Characteristics of Perylene Diimide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perylene (B46583) diimide (PDI) derivatives have emerged as a versatile class of organic molecules, garnering significant attention across various scientific disciplines. Their inherent properties, including exceptional thermal and photochemical stability, strong electron-accepting nature, and tunable optical and electronic characteristics, make them prime candidates for a wide array of applications, from organic electronics to advanced biomedical technologies. This technical guide delves into the fundamental characteristics of PDI derivatives, offering a comprehensive overview of their synthesis, optoelectronic properties, and self-assembly behavior. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key processes to provide a thorough resource for professionals in the field.

Synthesis of Perylene Diimide Derivatives

The synthetic versatility of PDI derivatives allows for tailored modifications at both the imide nitrogen positions and the perylene core (bay and ortho positions), enabling fine-tuning of their physicochemical properties.

A common and traditional method for synthesizing symmetrical PDI derivatives involves the condensation of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines in high-boiling point solvents like imidazole (B134444) or quinoline, often with a zinc acetate (B1210297) catalyst.[1] More recent protocols have been developed to achieve synthesis at room temperature, offering a more convenient and functional-group-tolerant approach.[2] The synthesis of asymmetrically substituted PDIs can be achieved through a one-step reaction of PTCDA with cycloalkyl amines, where the insolubility of the monoimide product drives the reaction's high selectivity.[2]

Core functionalization, particularly at the bay positions (1, 6, 7, and 12), is a powerful strategy to modulate the electronic and optical properties of PDIs. This is typically achieved through nucleophilic substitution reactions on halogenated PDI precursors.[3]

Electronic and Optical Properties

The electronic and optical properties of PDI derivatives are central to their functionality and can be systematically tuned through chemical modifications. These properties are primarily investigated using techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry.

UV-Vis Absorption and Fluorescence Emission

PDI derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum, characterized by a series of well-defined vibronic bands. The position and intensity of these absorption bands are highly sensitive to the substitution pattern on the perylene core. Bay-substituted PDIs, in particular, often show a bathochromic (red) shift in their absorption maxima compared to their unsubstituted counterparts.[4][5]

The fluorescence of PDI derivatives is another key characteristic, with many exhibiting high fluorescence quantum yields.[6] The emission spectra are often the mirror image of the absorption spectra. However, aggregation can significantly impact the fluorescence properties, often leading to quenching.[7] The introduction of bulky substituents can prevent this aggregation-caused quenching and even lead to aggregation-induced emission (AIE) phenomena.

Table 1: Photophysical Data of Selected Perylene Diimide Derivatives

| PDI Derivative | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |

| Unsubstituted PDI | Toluene | 490, 526 | 540, 576, 624 | 0.97[8] |

| 1,7-bis(diphenylphenoxy)PDI | Polystyrene Film | 575 | 610-630 | ~1.0[4] |

| Bay-substituted PDI Dimer 8 | Chloroform | 583 | 620 | 0.21[9] |

| UPy-PDI-UPy (solid state) | - | - | 694 | 0.0719[7] |

| PEG-PDI-PEG (solid state) | - | - | 693 | 0.0019[7] |

Redox Properties

PDI derivatives are known for their excellent electron-accepting capabilities, which can be quantified by their reduction potentials. Cyclic voltammetry is the primary technique used to determine the redox potentials and to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. PDIs typically exhibit two reversible one-electron reduction processes, corresponding to the formation of the radical anion and dianion.[10] The introduction of electron-withdrawing or electron-donating groups can systematically tune these redox potentials.[11][12]

Table 2: Redox Potentials and Energy Levels of Selected Perylene Diimide Derivatives

| PDI Derivative | Solvent/Electrolyte | E_red1 (V vs. Fc/Fc+) | E_red2 (V vs. Fc/Fc+) | LUMO (eV) | HOMO (eV) |

| Unsubstituted Perylene | DMF/MeCN | -1.27 | -1.76 | - | - |

| PDI-A | - | -0.98 | - | - | - |

| PDIS0-PTZ | THF/TBABF4 | -0.94 | -1.16 | - | - |

| PDIS2-PTZ | THF/TBABF4 | -0.71 | -0.98 | - | - |

| Cl4CN4-PDI | - | - | - | -4.65 | - |

Self-Assembly of PDI Derivatives

A remarkable feature of PDI derivatives is their propensity to self-assemble into well-defined nanostructures through non-covalent interactions, primarily π-π stacking and van der Waals forces.[13] This self-assembly process is highly dependent on the molecular structure, solvent, and temperature. The resulting morphologies can range from nanofibers and nanobelts to more complex hierarchical structures.[14][15]

The self-assembly process significantly influences the material's properties. For instance, the arrangement of PDI molecules in the aggregated state (e.g., H-aggregates vs. J-aggregates) dictates the photophysical response. The ability to control this self-assembly is crucial for applications in organic electronics, where charge transport is highly dependent on molecular packing.

Experimental Protocols

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption properties of PDI derivatives in solution or as thin films.

Procedure:

-

Sample Preparation (Solution): Prepare a dilute solution of the PDI derivative in a suitable solvent (e.g., chloroform, toluene) in a 1 cm path length quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum to ensure linearity.[8][16]

-

Sample Preparation (Thin Film): Deposit a thin film of the PDI derivative onto a transparent substrate (e.g., quartz) using techniques such as spin-coating or drop-casting.[17]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over the desired wavelength range (typically 300-800 nm). Use the pure solvent or a blank substrate as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and the corresponding molar extinction coefficients (ε) for solutions.

Fluorescence Spectroscopy

Objective: To measure the emission properties and determine the fluorescence quantum yield of PDI derivatives.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the PDI derivative with an absorbance of less than 0.1 at the excitation wavelength in a fluorescence-grade solvent to avoid inner filter effects.[8][18]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption maximum.

-

To determine the fluorescence quantum yield (Φ_F), use a well-characterized standard with a known Φ_F that absorbs at a similar wavelength.[18] Measure the integrated fluorescence intensity of both the sample and the standard under identical conditions (excitation wavelength, slit widths).

-

-

Data Analysis: Calculate the Φ_F using the comparative method, taking into account the refractive indices of the solvents.[18]

Cyclic Voltammetry (CV)

Objective: To determine the redox potentials and estimate the HOMO and LUMO energy levels of PDI derivatives.

Procedure:

-

Sample Preparation: Prepare a solution of the PDI derivative (typically 1-2 mM) in a suitable solvent (e.g., THF, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6).[19][20] Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10 minutes to remove dissolved oxygen.

-

Instrumentation: Use a potentiostat with a three-electrode setup: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[19][20]

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential in the desired range.

-

Use a ferrocene/ferrocenium (Fc/Fc+) couple as an internal or external standard for potential calibration.

-

-

Data Analysis:

-

Determine the onset potentials of the first reduction and oxidation peaks.

-

Calculate the LUMO energy level from the onset reduction potential and the HOMO energy level from the onset oxidation potential relative to the energy level of the reference standard.

-

Atomic Force Microscopy (AFM)

Objective: To visualize the morphology of self-assembled PDI nanostructures on a substrate.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the PDI derivative. Deposit a small volume of the solution onto a flat substrate (e.g., mica, highly oriented pyrolytic graphite (B72142) - HOPG) and allow the solvent to evaporate slowly.[14][21]

-

Instrumentation: Use an atomic force microscope operating in tapping mode to minimize sample damage.

-

Imaging: Scan the desired area of the substrate to obtain topographical images of the self-assembled structures.

-

Data Analysis: Analyze the AFM images to determine the dimensions (height, width, length) and morphology of the nanostructures.[22]

Conclusion

Perylene diimide derivatives stand out as a highly versatile and tunable class of organic materials. Their robust nature, coupled with their rich photophysical and electrochemical properties, makes them invaluable building blocks for a multitude of applications. A thorough understanding of their fundamental characteristics, from synthesis and structure-property relationships to their self-assembly behavior, is paramount for the rational design of next-generation materials for organic electronics, bioimaging, and therapeutic applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these remarkable molecules.

References

- 1. A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.eng.utah.edu [my.eng.utah.edu]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Different Substitutions at the 1,7-Bay Positions of Perylenediimide Dyes on Their Optical and Laser Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Photophysical Properties of Perylenetetracarboxylic Diimide Dimers with Slipped "Face-to-Face" Stacked Structure and Different Bay Substitutions | Semantic Scholar [semanticscholar.org]

- 6. The morphologies and fluorescence quantum yields of perylene diimide dye-doped PS and PHVB microspheres - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Perylene diimide-based supramolecular polymer with temperature-sensitive ratiometric fluorescence responsiveness in solution and gels - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00053A [pubs.rsc.org]

- 8. Perylene-diimide, [PDI] [omlc.org]

- 9. Photophysical Properties of Perylenetetracarboxylic Diimide Dimers with Slipped “Face-to-Face” Stacked Structure and Different Bay Substitutions [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. cn.rylene-wang.com [cn.rylene-wang.com]

- 12. Flexible Backbone Effects on the Redox Properties of Perylene Diimide-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Absorption spectra of PTCDI: a combined UV-Vis and TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chem.uci.edu [chem.uci.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. echem101.gamry.com [echem101.gamry.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Ptcdi-C8: A Comprehensive Technical Guide for N-Type Organic Semiconductor Applications

For Researchers, Scientists, and Drug Development Professionals

N,N'-dioctyl-3,4,9,10-perylenedicarboximide (Ptcdi-C8) has emerged as a prominent n-type organic semiconductor material, distinguished by its high electron mobility, robust thermal and photostability, and ambient air stability.[1][2] These characteristics make it a compelling candidate for a wide array of applications in organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and photodetectors.[3][4][5] This technical guide provides an in-depth overview of the core properties, experimental protocols, and performance data of this compound, tailored for professionals in research and development.

Core Properties and Performance Data

This compound is a derivative of perylene-3,4,9,10-tetracarboxylic diimide (PTCDI), a class of molecules known for their n-type semiconducting behavior.[2][3] The addition of two octyl (C8) alkyl chains to the imide nitrogen atoms enhances its solubility and influences its molecular packing, which is crucial for efficient charge transport.[6]

Electrical and Optical Properties

The performance of this compound in electronic devices is dictated by its fundamental electrical and optical properties. Key performance metrics from various studies are summarized below for comparative analysis.

| Property | Value | Conditions/Notes | Reference(s) |

| Electron Mobility (μ) | up to 2.2 cm²/Vs | Organic Field-Effect Transistor (OFET), solution-processed submicron wire arrays with HfO₂ dielectric. | [7][8][9] |

| up to 1.7 cm²/Vs | Organic Thin-Film Transistor (OTFT). | [1] | |

| up to 0.6 cm²/Vs | Organic Thin-Film Field-Effect Transistor. | [2] | |

| 0.02 cm²/Vs | OTFT, decreased to 0.004 cm²/Vs after 2h air exposure. | [10] | |

| Current On/Off Ratio | >10⁵ | OTFT. | [2] |

| 10⁷ | OFET, solution-processed submicron wire arrays with HfO₂ dielectric. | [7] | |

| HOMO Level | 1.9 eV below EF | On p-GaN(0001) substrate. | [1] |

| 2.2 eV below EF | On n-GaN(0001) substrate. | [1] | |

| 1.8 eV to 2.0 eV below EF | On reconstructed Si(100)-(2x1) surface. | [4] | |

| Work Function | 3.3 eV | Amorphous film on Si(100) surface. | [4] |

| Optical Absorption Peaks | 2.292, 2.451, 2.616, 3.212, 3.851, 4.477, 4.733 eV | Vibronic structure in solution. | [2][3] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. This section outlines common experimental procedures for the synthesis, thin-film deposition, and device fabrication of this compound.

Synthesis of this compound

While many researchers purchase this compound commercially, a general synthesis approach involves the reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with octylamine.

A generalized solution-based self-assembly technique is a convenient method for fabricating one-dimensional nanostructures. This process typically involves dissolving commercially available this compound powder (e.g., from Sigma-Aldrich, 98% purity) in a suitable organic solvent. The solution is then used to form nanostructures, such as nanoribbons of several micrometers in length and 100-200 nm in width, through controlled precipitation or solvent evaporation.[3]

Thin-Film Deposition

The morphology and crystallinity of the this compound thin film are critical for device performance. Several deposition techniques are employed, each with its own advantages.

1. Physical Vapor Deposition (PVD):

-

Substrate Preparation: Substrates, such as heavily doped n-Si wafers with a thermally grown SiO₂ layer, are cleaned.[4][10] For studies on specific substrates like GaN(0001), the surfaces are prepared under ultra-high vacuum (UHV) conditions.[1]

-

Deposition Process: this compound material (e.g., 98% purity from Sigma-Aldrich) is placed in a quartz crucible and heated to its sublimation temperature (around 300 °C).[1] The deposition is carried out in a high vacuum chamber with a base pressure of approximately 10⁻⁶ mbar to 10⁻¹⁰ Torr.[1][10]

-

Deposition Parameters: The substrate is typically kept at room temperature or an elevated temperature (e.g., 120 °C) to control film morphology.[1][10] The deposition rate is monitored using a quartz crystal resonator and is typically maintained at a low rate, such as 0.3 Å/s to 0.6 nm/min, to ensure ordered film growth.[1][10] The desired film thickness can range from a few nanometers to 50 nm or more.[1][10]

2. Solution-Based Deposition (Spin Coating):

-

Solution Preparation: this compound is dissolved in a suitable organic solvent. The concentration of the solution will influence the thickness and morphology of the resulting film.

-

Deposition Process: A this compound thin film is deposited onto a substrate (e.g., p-Si) using the spin coating method.[3] The spin speed and time are optimized to achieve the desired film thickness and uniformity.

-

Solvent Treatment: After deposition, the thin films can be treated with different solvents (e.g., methanol, acetone, chlorobenzene, chloroform) to induce the formation of various nanostructures.[2]

3. Directional Solvent Vapor Annealing (DSVA):

-

This solution-processed fabrication method combines surface-selective deposition and geometrically confined crystal growth.[7][9]

-

It allows for the formation of large-area, highly-arrayed submicron crystalline wires of this compound.[7][9] The choice of solvent and the annealing time are critical parameters that influence the formation of these organic wires.[9]

Organic Field-Effect Transistor (OFET) Fabrication

A common device architecture for evaluating the performance of this compound is the top-contact, bottom-gate OFET.

-

Substrate and Gate Electrode: A heavily doped n-type silicon wafer often serves as the common gate electrode, with a thermally grown silicon dioxide (SiO₂) layer (e.g., 108 nm thick) acting as the gate dielectric.[10]

-

Dielectric Surface Treatment: The SiO₂ surface can be treated with a self-assembled monolayer, such as octadecyltrichlorosilane (B89594) (OTS), to improve the molecular ordering of the subsequently deposited organic semiconductor.

-

Active Layer Deposition: A thin film of this compound (e.g., 50 nm) is deposited onto the gate dielectric using one of the methods described above (e.g., PVD).[10]

-

Source and Drain Electrodes: Gold (Au) or other suitable metals are thermally evaporated through a shadow mask to define the source and drain electrodes on top of the this compound layer.

-

Characterization: The electrical characteristics of the fabricated OFETs are measured under ambient conditions or in a vacuum probe station. Key parameters such as electron mobility and the on/off current ratio are extracted from the transfer and output characteristics.

Visualizing Core Concepts

To further elucidate the fundamental aspects of this compound, the following diagrams illustrate its molecular structure, a typical device energy level diagram, and a generalized experimental workflow.

Caption: Molecular structure of N,N'-dioctyl-3,4,9,10-perylenedicarboximide (this compound).

Caption: Energy level diagram of a typical this compound based OFET.

Caption: Generalized workflow for this compound based OFET fabrication.

Stability and Degradation

The stability of n-channel organic transistors in air is a significant concern.[10] When this compound based OFETs are exposed to air, oxygen can be adsorbed into the active layer.[10] This leads to the trapping of majority charge carriers (electrons), resulting in a degradation of device performance, as evidenced by a decrease in field-effect mobility and an increase in the threshold voltage.[10] Studies have shown that upon exposure to air for 2 hours, the mobility of a this compound OTFT can decrease from 0.02 to 0.004 cm² V⁻¹ s⁻¹, with the threshold voltage increasing from 25.3 to 40.5 V.[10] The formation of a defect level at approximately 0.15 eV above the LUMO level is attributed to oxygen adsorption.[10] Despite this, this compound demonstrates relatively high molecular stability in air, enabling its operation in ambient conditions.[1] Some solution-processed devices have exhibited robust air stability, remaining stable for over 12 days.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.aip.org [pubs.aip.org]

The Emergence and Scientific Progression of Ptcdi-C8: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Historical Context and Development

The foundational chemistry for Ptcdi-C8 lies in the development of perylene (B46583) diimides (PDIs), which were first synthesized by Kardos in 1913 and initially recognized for their properties as lightfast vat dyes. For many years, PDIs were primarily utilized as industrial pigments due to their exceptional stability.

The evolution of this compound is intrinsically linked to the advancement of organic electronics and the need for stable and efficient n-type semiconductors to complement the more common p-type materials. The core structure of PDIs proved to be a promising scaffold for developing such materials. A significant challenge with early PDIs was their poor solubility in common organic solvents, which hampered their processability for electronic device fabrication.

To address this, researchers began to modify the PDI core by introducing substituents at the imide nitrogen positions. The attachment of long alkyl chains, such as the octyl chains in this compound, was a key strategy to enhance solubility. This structural modification allows for solution-based processing techniques, which are often more cost-effective and versatile than vacuum deposition methods. While a definitive timeline for the first synthesis of the C8 variant is not clearly documented, its emergence in scientific literature gained traction as the field of organic semiconductors matured.

Physicochemical and Electronic Properties

This compound is characterized by its planar perylene core and two octyl side chains. This molecular structure dictates its electronic and optical properties, as well as its packing behavior in the solid state, which is crucial for charge transport.

Summary of Key Properties

Below is a compilation of quantitative data for this compound gathered from various studies.

| Property | Value | Source(s) |

| Molecular Formula | C₄₀H₄₂N₂O₄ | [1] |

| Molecular Weight | 614.77 g/mol | [1] |

| CAS Number | 78151-58-3 | [1] |

| Melting Point | >300 °C | [1] |

| UV-Vis Absorption (λmax) | 526 nm | [1] |

| Fluorescence Emission (λem) | ≤533 nm (in chloroform) | [1] |

| Electron Mobility (n-type) | Up to 1.7 cm²/V·s | [1][2] |

| HOMO Level | -6.7 eV | [3] |

| LUMO Level | -4.3 eV | [3] |

| Optical Band Gap | ~2.292 - 2.616 eV | [4] |

Crystal Structure

Single-crystal X-ray diffraction has been used to determine the unit cell parameters of this compound. The molecules typically exhibit a slipped π-π stacking arrangement, which is crucial for efficient charge transport along the stacking direction.

| Crystal System | Parameter | Value |

| Triclinic (P1) | a | 4.68 Å |